Cas no 1804888-98-9 (Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate)

Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate
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- インチ: 1S/C13H12F6O2/c1-3-21-11(20)6-8-9(12(14,15)16)4-7(2)5-10(8)13(17,18)19/h4-5H,3,6H2,1-2H3
- InChIKey: UFIMXSLKFGHQML-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C)C=C(C(F)(F)F)C=1CC(=O)OCC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 339
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 26.3
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010004620-1g |
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate |
1804888-98-9 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetateに関する追加情報
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate (CAS No. 1804888-98-9): Properties, Applications, and Market Insights
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate (CAS No. 1804888-98-9) is a specialized fluorinated aromatic ester with unique chemical properties that make it valuable in advanced organic synthesis and pharmaceutical intermediates. This compound belongs to the class of trifluoromethyl-substituted phenylacetates, which are increasingly sought after due to their enhanced stability and reactivity in synthetic applications.
The molecular structure of Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate features two trifluoromethyl groups at the 2- and 6-positions and a methyl group at the 4-position of the phenyl ring, attached to an ethyl acetate moiety. This arrangement contributes to its high lipophilicity and electron-withdrawing characteristics, making it particularly useful in cross-coupling reactions and as a building block for more complex molecules.
Recent trends in fluorinated compound research have highlighted the growing importance of 2,6-bis(trifluoromethyl)phenyl derivatives in medicinal chemistry. The trifluoromethyl groups in Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate can significantly influence the biological activity of resulting compounds, making it a valuable intermediate in the development of new drug candidates with improved metabolic stability and membrane permeability.
In the field of agrochemicals, compounds like Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate are gaining attention for their potential in creating more effective and environmentally friendly crop protection agents. The fluorine atoms in its structure can enhance the binding affinity to biological targets while maintaining favorable environmental profiles.
The synthesis of Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate typically involves multi-step organic reactions, starting from commercially available trifluoromethylated benzene derivatives. Recent advances in fluorination techniques have improved the efficiency of producing such compounds, addressing common questions about cost-effective fluorinated compound synthesis that many researchers search for.
From a market perspective, the demand for high-purity Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate has been steadily increasing, particularly from pharmaceutical research and specialty chemical sectors. Suppliers are focusing on developing scalable production methods to meet the growing needs while maintaining strict quality control standards for research-grade materials.
Analytical characterization of Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods are crucial for verifying the compound's purity and structure, which are frequent topics in scientific literature searches related to fluorinated compound analysis.
Storage and handling of Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate require standard laboratory precautions for organic esters. While not classified as hazardous under normal conditions, proper storage in airtight containers away from strong oxidizers is recommended to maintain its stability over extended periods.
The future outlook for Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate appears promising, with ongoing research exploring its potential in new material development and catalysis applications. As the pharmaceutical industry continues to seek novel fluorinated building blocks, compounds like this are likely to see expanded utilization in drug discovery programs.
For researchers interested in trifluoromethylated compounds or fluorinated phenylacetate derivatives, Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate represents an interesting case study in how strategic fluorine incorporation can modify molecular properties. Its combination of steric effects and electronic characteristics offers unique opportunities in molecular design.
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